CCF0058981

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

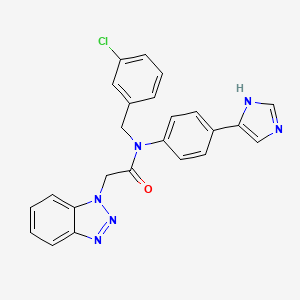

2-(benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[4-(1H-imidazol-5-yl)phenyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H19ClN6O/c25-19-5-3-4-17(12-19)14-30(20-10-8-18(9-11-20)22-13-26-16-27-22)24(32)15-31-23-7-2-1-6-21(23)28-29-31/h1-13,16H,14-15H2,(H,26,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQTRFDLUODRJKC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=NN2CC(=O)N(CC3=CC(=CC=C3)Cl)C4=CC=C(C=C4)C5=CN=CN5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H19ClN6O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Function of CCF0058981: A Technical Guide to a Noncovalent SARS-CoV-2 3CL Protease Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), an enzyme essential for viral replication. Developed through a structure-based optimization of the ML300 series, this compound demonstrates significant antiviral efficacy in vitro. This technical guide provides an in-depth overview of the function of this compound, including its mechanism of action, quantitative inhibitory and antiviral data, and detailed experimental protocols for its characterization.

Introduction

The COVID-19 pandemic, caused by SARS-CoV-2, spurred intensive research into antiviral therapeutics. A key target for drug development is the viral main protease, 3CLpro (also known as Mpro), which plays a critical role in the viral life cycle by cleaving polyproteins into functional non-structural proteins required for viral replication.[1][2] Inhibition of 3CLpro effectively halts this process, making it a prime target for antiviral intervention. This compound, a 3-chlorophenyl analogue, emerged from a structure-based drug design campaign aimed at developing noncovalent inhibitors of SARS-CoV-2 3CLpro.[1][3]

Mechanism of Action

This compound functions as a competitive inhibitor of the SARS-CoV-2 3CLpro. It binds to the active site of the enzyme in a noncovalent manner, preventing the protease from binding to and cleaving its natural polyprotein substrates.[1] This inhibition of proteolytic activity disrupts the viral replication cycle, leading to a reduction in viral load.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound, demonstrating its potency and antiviral activity.

Table 1: In Vitro Inhibitory Activity of this compound against 3CL Proteases [3]

| Target Protease | IC50 (nM) |

| SARS-CoV-2 3CLpro (SC2) | 68 |

| SARS-CoV-1 3CLpro (SC1) | 19 |

Table 2: In Vitro Antiviral Efficacy and Cytotoxicity of this compound [3]

| Assay | EC50 (nM) | CC50 (µM) |

| Cytopathic Effect (CPE) Inhibition | 497 | >50 |

| Plaque Reduction | 558 | Not Reported |

Table 3: In Vitro Human Liver Microsomal Stability of this compound [3]

| Parameter | Value |

| Half-life (T1/2) | 21.1 min |

| Intrinsic Clearance (CLint) | 141 mL/min/kg |

Signaling Pathway and Experimental Workflow

The inhibition of SARS-CoV-2 3CLpro by this compound directly interferes with the viral replication signaling pathway. The following diagrams illustrate this pathway and the experimental workflow used to characterize the inhibitor.

Caption: SARS-CoV-2 Replication Pathway and Inhibition by this compound.

Caption: Experimental Workflow for Characterizing this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the characterization of this compound.

SARS-CoV-2 3CLpro Inhibition Assay

This assay determines the concentration of this compound required to inhibit the enzymatic activity of 3CLpro by 50% (IC50).

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

Fluorogenic substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans)

-

Assay Buffer: 20 mM HEPES (pH 7.3), 1 mM EDTA, 100 mM NaCl, 0.01% Tween-20, 1 mM TCEP

-

This compound (serial dilutions)

-

384-well black plates

-

Plate reader capable of fluorescence detection

-

-

Procedure:

-

Add 2 µL of serially diluted this compound in DMSO to the wells of a 384-well plate.

-

Add 18 µL of a solution containing SARS-CoV-2 3CLpro in assay buffer to each well.

-

Incubate the plate at room temperature for 15 minutes.

-

Initiate the enzymatic reaction by adding 20 µL of the fluorogenic substrate solution.

-

Monitor the increase in fluorescence intensity (excitation/emission wavelengths specific to the substrate) over time using a plate reader.

-

Calculate the rate of reaction for each inhibitor concentration.

-

Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay measures the ability of this compound to protect host cells from virus-induced cell death.

-

Reagents and Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 isolate)

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

-

This compound (serial dilutions)

-

96-well clear-bottom plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

-

-

Procedure:

-

Seed Vero E6 cells in 96-well plates and incubate overnight to form a monolayer.

-

Prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the diluted compound.

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI).

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, assess cell viability by adding a cell viability reagent according to the manufacturer's instructions.

-

Measure the luminescence using a luminometer.

-

Calculate the EC50 (protection from CPE) and CC50 (cytotoxicity in uninfected cells) values by plotting the respective data against the compound concentration.

-

Plaque Reduction Assay

This assay quantifies the inhibition of infectious virus particle production by this compound.

-

Reagents and Materials:

-

Vero E6 cells

-

SARS-CoV-2

-

Cell Culture Medium

-

This compound (serial dilutions)

-

Overlay Medium (e.g., containing carboxymethylcellulose or agarose)

-

Crystal Violet staining solution

-

6-well or 12-well plates

-

-

Procedure:

-

Seed Vero E6 cells in multi-well plates and grow to confluency.

-

Prepare serial dilutions of this compound and pre-incubate with a known titer of SARS-CoV-2 for 1 hour at 37°C.

-

Infect the cell monolayers with the virus-compound mixture.

-

After a 1-hour adsorption period, remove the inoculum and overlay the cells with an overlay medium containing the corresponding concentration of this compound.

-

Incubate the plates for 48-72 hours to allow for plaque formation.

-

Fix the cells with a fixative (e.g., 10% formalin).

-

Remove the overlay and stain the cells with crystal violet.

-

Count the number of plaques in each well.

-

Calculate the EC50 value by determining the compound concentration that reduces the number of plaques by 50% compared to the virus-only control.

-

Conclusion

This compound is a potent and selective noncovalent inhibitor of SARS-CoV-2 3CLpro with significant in vitro antiviral activity. Its mechanism of action, directly targeting a crucial viral enzyme, makes it a valuable lead compound for the development of novel anti-coronavirus therapeutics. The data and protocols presented in this guide provide a comprehensive technical resource for researchers and drug development professionals working on the advancement of COVID-19 treatments. Further optimization of this series for improved pharmacokinetic properties is a logical next step in its development pathway.[1]

References

- 1. Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoV-2 3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Collection - Structure-Based Optimization of ML300-Derived, Noncovalent Inhibitors Targeting the Severe Acute Respiratory Syndrome Coronavirus 3CL Protease (SARS-CoVâ2 3CLpro) - Journal of Medicinal Chemistry - Figshare [figshare.com]

CCF0058981: A Noncovalent Inhibitor of SARS-CoV-2 3CL Protease

A Technical Guide for Researchers and Drug Development Professionals

Introduction: The COVID-19 pandemic, caused by the severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), has spurred an urgent global effort to develop effective antiviral therapeutics. A key target in this endeavor is the 3C-like protease (3CLpro), also known as the main protease (Mpro), an enzyme essential for viral replication. CCF0058981 has emerged as a promising noncovalent inhibitor of SARS-CoV-2 3CLpro, demonstrating significant antiviral efficacy. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation.

Mechanism of Action

This compound functions as a noncovalent, competitive inhibitor of the SARS-CoV-2 3CLpro. It binds to the catalytic pocket of the enzyme, thereby preventing the processing of viral polyproteins and halting the viral replication cycle. The catalytic activity of 3CLpro is dependent on a Cys-His catalytic dyad, and by occupying the active site, this compound directly blocks the access of the natural substrate to these critical residues.

Quantitative Data Summary

The inhibitory potency and antiviral activity of this compound have been quantified through various in vitro assays. The following tables summarize the key quantitative data for this compound.

| Enzymatic Inhibition | |

| Target | IC50 (nM) |

| SARS-CoV-2 3CLpro | 68[1] |

| SARS-CoV-1 3CLpro | 19[1] |

| Antiviral Activity | |

| Assay | EC50 (nM) |

| Cytopathic Effect (CPE) Inhibition | 497[1] |

| Plaque Reduction | 558[1] |

| Cytotoxicity | |

| Assay | CC50 |

| CPE Antiviral Assay | >50 µM[1] |

| Pharmacokinetic Profile | |

| Parameter | Value |

| t1/2 (Human Liver Microsomes) | 21.1 min[1] |

| CLint (Human Liver Microsomes) | 141 mL/min/kg[1] |

Signaling Pathway and Experimental Workflows

To visually represent the biological context and experimental procedures, the following diagrams have been generated using the DOT language.

Caption: SARS-CoV-2 Replication and Inhibition by this compound.

Caption: Workflow for evaluating the efficacy of this compound.

References

In-Depth Technical Guide: The Discovery and Development of CCF0058981

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981, also known as CCF981, has emerged as a promising noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive technical overview of the discovery, mechanism of action, synthesis, and preclinical development of this compound. It is intended to serve as a detailed resource for researchers and professionals in the field of antiviral drug development.

Discovery and Optimization

This compound was identified through a structure-based optimization campaign starting from the MLPCN probe compound ML300. The development process was guided by X-ray crystal structures of both SARS-CoV-1 and SARS-CoV-2 3CLpro enzymes complexed with various inhibitors based on the ML300 scaffold. This structural information was instrumental in rationally designing modifications to the parent compound to enhance its inhibitory potency against the SARS-CoV-2 3CLpro.

The optimization efforts led to the identification of this compound, a 3-chlorophenyl analogue, which demonstrated significantly improved activity.

Mechanism of Action

This compound functions as a noncovalent inhibitor of the SARS-CoV-2 3CLpro. The 3CL protease is a cysteine protease essential for the proteolytic processing of the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps). This processing is a critical step in the viral replication and transcription cycle. By binding to the active site of the 3CLpro, this compound blocks its enzymatic activity, thereby preventing the maturation of viral proteins and inhibiting viral replication.

The binding mode of this compound is described as non-peptidic and non-canonical, distinguishing it from many other 3CLpro inhibitors.

Figure 1. SARS-CoV-2 Replication Pathway and Inhibition by this compound.

Synthesis

The synthesis of this compound, referred to as compound 41 in the primary literature, involves a multi-step process. The key final step is an amide coupling reaction.

(S)-2-((3-chlorophenyl)amino)-3,3-dimethylbutanoic acid is coupled with 4-(1H-benzo[d][1]triazol-1-yl)pyridin-2-amine using O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (HATU) as the coupling agent and N,N-Diisopropylethylamine (DIPEA) as a base in N,N-Dimethylformamide (DMF) as the solvent. The reaction is stirred at room temperature. The crude product is then purified using flash chromatography to yield the final compound, (S)-N-(4-(1H-benzo[d][1]triazol-1-yl)pyridin-2-yl)-2-((3-chlorophenyl)amino)-3,3-dimethylbutanamide (this compound) .

Preclinical Development

In Vitro Biological Activity

The biological activity of this compound was evaluated through a series of in vitro assays. The compound demonstrated potent inhibition of both SARS-CoV-2 and SARS-CoV-1 3CL proteases. Furthermore, it exhibited significant antiviral efficacy in cell-based assays.

| Parameter | Value | Description |

| SARS-CoV-2 3CLpro IC50 | 68 nM | Half-maximal inhibitory concentration against the SARS-CoV-2 3CL protease. |

| SARS-CoV-1 3CLpro IC50 | 19 nM | Half-maximal inhibitory concentration against the SARS-CoV-1 3CL protease. |

| CPE Inhibition EC50 | 497 nM | Half-maximal effective concentration for inhibition of viral cytopathic effect. |

| Plaque Reduction EC50 | 558 nM | Half-maximal effective concentration for the reduction of viral plaques. |

| CC50 | >50 µM | Half-maximal cytotoxic concentration in the CPE antiviral assay. |

In Vitro DMPK Profile

Preliminary in vitro Drug Metabolism and Pharmacokinetics (DMPK) studies were conducted to assess the drug-like properties of this compound.

| Parameter | Value | Description |

| Human Liver Microsome T1/2 | 21.1 min | Half-life in human liver microsomes. |

| Intrinsic Clearance (CLint) | 141 mL/min/kg | Intrinsic clearance in human liver microsomes. |

Note: Comprehensive in vitro DMPK data, including aqueous solubility, Caco-2 permeability, and plasma protein binding for this compound, are not publicly available in the reviewed literature. Similarly, in vivo pharmacokinetic data from animal models have not been reported in the searched resources.

Experimental Protocols

SARS-CoV-2 3CLpro Inhibition Assay

A fluorescence resonance energy transfer (FRET) assay is utilized to measure the inhibition of SARS-CoV-2 3CLpro. The assay is typically performed in a 384-well plate format. The reaction mixture contains the 3CLpro enzyme, a fluorogenic substrate, and the test compound (this compound) at varying concentrations in an appropriate assay buffer. The cleavage of the substrate by the enzyme results in an increase in fluorescence, which is monitored over time. The rate of the reaction is calculated, and the IC50 value is determined by fitting the dose-response curve with a suitable equation.

Figure 2. Workflow for 3CLpro Inhibition Assay.

Cytopathic Effect (CPE) Inhibition Assay

This cell-based assay is used to determine the antiviral activity of a compound by measuring the inhibition of virus-induced cell death. Vero E6 cells are seeded in 96-well plates and infected with SARS-CoV-2 in the presence of serial dilutions of the test compound. After a defined incubation period, cell viability is assessed using a colorimetric or fluorometric method, such as the CellTiter-Glo luminescent cell viability assay. The EC50 value is calculated as the compound concentration that results in a 50% reduction of the viral cytopathic effect.

Plaque Reduction Assay

This assay quantifies the ability of a compound to inhibit the production of infectious virus particles. Confluent monolayers of Vero E6 cells are infected with a known amount of SARS-CoV-2 and then overlaid with a semi-solid medium containing different concentrations of the test compound. After incubation to allow for plaque formation, the cells are fixed and stained. The number of plaques in the presence of the compound is compared to the number in the absence of the compound to determine the EC50 value.

Human Liver Microsome Stability Assay

This in vitro assay is used to assess the metabolic stability of a compound. The test compound is incubated with human liver microsomes and NADPH (as a cofactor for cytochrome P450 enzymes) at 37°C. Aliquots are taken at various time points and the reaction is quenched. The concentration of the remaining parent compound is quantified by LC-MS/MS. The half-life (T1/2) and intrinsic clearance (CLint) are then calculated from the rate of disappearance of the compound.

Conclusion

This compound is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease with significant antiviral activity in vitro. Its discovery through a structure-guided optimization approach highlights the effectiveness of this strategy in developing novel antiviral agents. The preliminary DMPK data suggest a moderate metabolic stability. Further preclinical and clinical development will be necessary to fully elucidate the therapeutic potential of this compound for the treatment of COVID-19. The detailed experimental protocols provided herein offer a valuable resource for researchers working on the evaluation of this and similar compounds.

References

Structural Basis for CCF0058981 Inhibition of SARS-CoV-2 Main Protease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural and molecular basis for the inhibition of the SARS-CoV-2 main protease (Mpro), also known as 3CLpro, by the non-covalent inhibitor CCF0058981. The document details the quantitative inhibitory activity, the experimental protocols for its characterization, and the crystallographic analysis of its binding mode.

Executive Summary

This compound is a potent, non-covalent inhibitor of the SARS-CoV-2 main protease, an enzyme essential for viral replication. Derived from the optimization of the ML300 scaffold, this compound exhibits low nanomolar potency against Mpro and submicromolar antiviral activity in cell-based assays.[1][2] Its mechanism of action is attributed to its direct binding to the active site of Mpro, thereby preventing the processing of viral polyproteins necessary for the formation of the viral replication-transcription complex.[1][2] The structural basis for this inhibition has been elucidated through X-ray crystallography, revealing key interactions within the enzyme's active site.

Quantitative Inhibitory Activity

The inhibitory potency of this compound has been characterized through biochemical and cell-based antiviral assays. The key quantitative data are summarized in the table below.

| Parameter | SARS-CoV-2 | SARS-CoV-1 | Units | Reference |

| Biochemical Inhibition | ||||

| IC50 (Mpro) | 68 | 19 | nM | [2] |

| Antiviral Activity | ||||

| EC50 (Cytopathic Effect) | 497 | - | nM | [2] |

| EC50 (Plaque Reduction) | 558 | - | nM | [2] |

| Cytotoxicity | ||||

| CC50 (Vero E6 cells) | >50 | - | µM | [2] |

Experimental Protocols

This section details the methodologies employed for the biochemical and antiviral characterization of this compound, as well as the protocol for determining its crystal structure in complex with Mpro.

Biochemical Inhibition Assay (FRET-based)

A fluorescence resonance energy transfer (FRET) assay was utilized to determine the half-maximal inhibitory concentration (IC50) of this compound against SARS-CoV-2 Mpro.

Protocol:

-

Reagents:

-

SARS-CoV-2 Mpro enzyme

-

FRET substrate: (DABCYL)-KTSAVLQ↓SGFRKM-(EDANS)

-

Assay Buffer: 20 mM HEPES pH 7.3, 100 mM NaCl, 1 mM EDTA, 0.05% (v/v) Tween-20, 1 mM DTT.

-

This compound dissolved in DMSO.

-

-

Procedure:

-

The assay was performed in 384-well plates.

-

A serial dilution of this compound in DMSO was prepared and added to the assay wells.

-

SARS-CoV-2 Mpro was added to each well to a final concentration of 50 nM.

-

The enzyme and inhibitor were pre-incubated for 15 minutes at room temperature.

-

The FRET substrate was added to a final concentration of 20 µM to initiate the reaction.

-

The fluorescence signal was monitored kinetically for 30 minutes at an excitation wavelength of 340 nm and an emission wavelength of 490 nm using a plate reader.

-

The initial reaction velocities were calculated and plotted against the inhibitor concentration.

-

The IC50 value was determined by fitting the data to a four-parameter dose-response curve.

-

Antiviral Assays

This assay measures the ability of this compound to protect host cells from virus-induced cell death.

Protocol:

-

Materials:

-

Vero E6 cells

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Cell Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.

-

This compound

-

CellTiter-Glo® Luminescent Cell Viability Assay reagent.

-

-

Procedure:

-

Vero E6 cells were seeded in 96-well plates and incubated overnight.

-

A serial dilution of this compound was prepared in the cell culture medium.

-

The medium was removed from the cells and the compound dilutions were added.

-

Cells were then infected with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

The plates were incubated for 72 hours at 37°C in a 5% CO2 incubator.

-

After incubation, the CellTiter-Glo® reagent was added to each well according to the manufacturer's instructions.

-

Luminescence was measured using a plate reader.

-

The EC50 value was calculated by normalizing the data to uninfected and untreated virus-infected controls and fitting to a dose-response curve.

-

This assay quantifies the inhibition of infectious virus particle formation.

Protocol:

-

Materials:

-

Vero E6 cells

-

SARS-CoV-2

-

Overlay Medium: 2% carboxymethylcellulose in MEM with 2% FBS.

-

Crystal Violet staining solution.

-

-

Procedure:

-

Vero E6 cells were seeded in 6-well plates to form a confluent monolayer.

-

Serial dilutions of this compound were pre-incubated with a known titer of SARS-CoV-2 for 1 hour at 37°C.

-

The cell monolayers were washed, and the virus-compound mixtures were added for adsorption for 1 hour.

-

The inoculum was removed, and the cells were overlaid with the overlay medium containing the corresponding concentration of this compound.

-

Plates were incubated for 48-72 hours until plaques were visible.

-

The overlay was removed, and the cells were fixed and stained with crystal violet.

-

Plaques were counted, and the EC50 value was determined as the concentration of this compound that reduced the number of plaques by 50% compared to the virus-only control.

-

X-ray Crystallography

The crystal structure of this compound in complex with Mpro mutants (M49I and V186F) was determined to elucidate the binding mode.[1]

Protocol:

-

Protein Expression and Purification:

-

The gene encoding for SARS-CoV-2 Mpro (with relevant mutations) was cloned into an expression vector (e.g., pET-28a) and transformed into E. coli BL21(DE3) cells.

-

Protein expression was induced with isopropyl β-D-1-thiogalactopyranoside (IPTG) at 16°C.

-

The cells were harvested, lysed, and the protein was purified using a series of chromatography steps, typically including Ni-NTA affinity chromatography, cleavage of the affinity tag, and size-exclusion chromatography.

-

-

Crystallization:

-

The purified Mpro mutant protein was concentrated and incubated with an excess of this compound.

-

Crystals were grown using the hanging drop vapor diffusion method at a constant temperature (e.g., 20°C).

-

The reservoir solution typically contained a precipitant (e.g., polyethylene glycol), a buffer (e.g., Tris-HCl), and salts.

-

-

Data Collection and Structure Determination:

-

Crystals were cryo-protected and flash-cooled in liquid nitrogen.

-

X-ray diffraction data were collected at a synchrotron source.

-

The data were processed, and the structure was solved by molecular replacement using a previously determined Mpro structure as a search model.

-

The model was refined, and the inhibitor was built into the electron density map.

-

Structural Basis of Inhibition and Visualizations

The crystallographic data reveals that this compound binds non-covalently to the active site of Mpro. The inhibitor occupies the substrate-binding pockets (S1, S2, and S4), preventing the natural substrate from accessing the catalytic dyad (Cys145 and His41).[1]

Experimental and Logical Workflows

Caption: Workflow for the characterization of this compound.

Caption: Non-covalent inhibition of Mpro by this compound.

References

Unveiling the Antiviral Potential of CCF0058981: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981 has emerged as a promising noncovalent inhibitor of the 3C-like protease (3CLpro) of coronaviruses, a critical enzyme for viral replication. This technical guide provides a comprehensive overview of the currently understood antiviral spectrum of this compound, its mechanism of action, and detailed experimental protocols for its evaluation. The available data robustly supports its potent activity against Severe Acute Respiratory Syndrome Coronavirus (SARS-CoV) and Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2). While its efficacy against other viral families remains to be elucidated, its specific targeting of a highly conserved viral protease suggests a potential for broader anti-coronavirus activity. This document aims to serve as a valuable resource for researchers investigating this compound and other 3CLpro inhibitors for the development of novel antiviral therapeutics.

Introduction

The 3C-like protease (3CLpro), also known as the main protease (Mpro), is an essential enzyme for the replication of coronaviruses. It is responsible for cleaving the viral polyproteins into functional non-structural proteins, which are necessary for the formation of the viral replication-transcription complex. Due to its critical role in the viral life cycle and the high degree of conservation across different coronaviruses, 3CLpro is a prime target for the development of broad-spectrum antiviral drugs.

This compound is a noncovalent, small molecule inhibitor of 3CLpro. Its mechanism of action involves binding to the active site of the enzyme, thereby preventing the processing of the viral polyproteins and ultimately inhibiting viral replication. This guide summarizes the current knowledge on the antiviral activity of this compound.

Antiviral Spectrum of this compound

The antiviral activity of this compound has been primarily characterized against members of the Coronaviridae family. Quantitative data from in vitro studies demonstrate its potent inhibitory effects on SARS-CoV and SARS-CoV-2.

Quantitative Antiviral Data

The following tables summarize the key quantitative metrics of this compound's antiviral activity.

Table 1: In Vitro Inhibitory Activity against Viral Proteases

| Virus Target | Protease Target | Assay Type | IC50 (nM) | Reference |

| SARS-CoV-2 | 3CLpro (SC2) | Enzymatic Assay | 68 | [1] |

| SARS-CoV | 3CLpro (SC1) | Enzymatic Assay | 19 | [1] |

Table 2: In Vitro Antiviral Efficacy against SARS-CoV-2

| Assay Type | Cell Line | EC50 (nM) | CC50 (µM) | Selectivity Index (SI) | Reference |

| Cytopathic Effect (CPE) Inhibition | Vero E6 | 497 | >50 | >100.6 | [1] |

| Plaque Reduction | Vero E6 | 558 | >50 | >89.6 | [1] |

Note: The Selectivity Index (SI) is calculated as CC50/EC50. A higher SI value indicates a more favorable safety profile.

At present, there is no publicly available data on the antiviral activity of this compound against other coronaviruses such as Middle East Respiratory Syndrome Coronavirus (MERS-CoV) or common human coronaviruses. Furthermore, its efficacy against non-coronaviruses has not been reported. The high conservation of the 3CLpro active site among coronaviruses suggests that this compound may exhibit broader anti-coronavirus activity, a hypothesis that warrants further investigation.

Mechanism of Action and Impact on Host Cell Signaling

This compound functions as a direct-acting antiviral by inhibiting the enzymatic activity of the viral 3CLpro. This inhibition is noncovalent, meaning the compound binds reversibly to the enzyme's active site.

Beyond its direct impact on the virus, inhibition of 3CLpro by this compound is hypothesized to counteract the virus's manipulation of host cell signaling pathways. The SARS-CoV-2 3CLpro is known to cleave several host proteins involved in the innate immune response, thereby dampening the host's antiviral defenses. By inhibiting 3CLpro, this compound may restore these crucial cellular functions.

Potential Modulation of Host Innate Immunity

While direct experimental evidence for this compound's effect on these pathways is currently unavailable, its mechanism of action strongly suggests a potential to interfere with the following 3CLpro-mediated host protein cleavage events:

-

Interferon Regulatory Factor 3 (IRF3): SARS-CoV-2 3CLpro can cleave IRF3, a key transcription factor in the type I interferon signaling pathway. Inhibition of this cleavage by this compound could potentially restore a robust interferon response.

-

NLRP12 and TAB1: The cleavage of NLRP12 and TAB1 by 3CLpro is linked to the dysregulation of inflammatory responses. By preventing this cleavage, this compound may help to mitigate the excessive inflammation often associated with severe COVID-19.

-

CARD8 Inflammasome: SARS-CoV-2 3CLpro can activate the CARD8 inflammasome. The downstream consequences of this activation are still under investigation, and the effect of this compound on this process is an area for future research.

It is crucial to emphasize that these are inferred mechanisms based on the known function of the drug's target. Further studies are required to directly confirm the impact of this compound on these host signaling pathways.

Experimental Protocols

The following sections provide detailed methodologies for the key in vitro assays used to characterize the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from virus-induced cell death.

Materials:

-

Vero E6 cells

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with fetal bovine serum (FBS) and antibiotics

-

SARS-CoV-2 viral stock

-

This compound

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Plate reader

Procedure:

-

Seed Vero E6 cells into 96-well plates at a density that will result in a confluent monolayer on the day of infection.

-

On the following day, prepare serial dilutions of this compound in cell culture medium.

-

Remove the growth medium from the cells and add the compound dilutions. Include appropriate vehicle controls (e.g., DMSO).

-

Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI), for example, 0.05. Include uninfected and virus-only controls.

-

Incubate the plates for 72 hours at 37°C in a 5% CO2 incubator.

-

Visually inspect the cells for cytopathic effects using a microscope.

-

Quantify cell viability using a suitable reagent according to the manufacturer's instructions.

-

Calculate the 50% effective concentration (EC50) by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.

Plaque Reduction Assay

This assay quantifies the reduction in the number of viral plaques in the presence of a compound.

Materials:

-

Vero E6 cells

-

DMEM with FBS and antibiotics

-

SARS-CoV-2 viral stock

-

This compound

-

6-well or 12-well cell culture plates

-

Overlay medium (e.g., DMEM containing low-melting-point agarose or methylcellulose)

-

Fixing solution (e.g., 4% formaldehyde)

-

Staining solution (e.g., 0.1% crystal violet)

Procedure:

-

Seed Vero E6 cells in 6-well or 12-well plates to form a confluent monolayer.

-

Prepare serial dilutions of this compound. Mix each dilution with a constant amount of SARS-CoV-2 (e.g., 100 plaque-forming units, PFU). Incubate the mixtures for 1 hour at 37°C.

-

Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures.

-

After a 1-hour adsorption period, remove the inoculum and add the overlay medium.

-

Incubate the plates at 37°C in a 5% CO2 incubator for 48-72 hours until plaques are visible.

-

Fix the cells with a suitable fixing solution and then stain with a staining solution.

-

Count the number of plaques in each well.

-

Calculate the percentage of plaque reduction for each compound concentration compared to the virus-only control. Determine the EC50 value from the dose-response curve.

Conclusion and Future Directions

This compound is a potent noncovalent inhibitor of SARS-CoV and SARS-CoV-2 3CLpro. Its demonstrated in vitro efficacy and favorable selectivity index make it a compelling candidate for further preclinical and clinical development.

Future research should focus on several key areas:

-

Broad-Spectrum Activity: Evaluating the efficacy of this compound against a wider range of coronaviruses, including MERS-CoV and seasonal strains, is a critical next step.

-

In Vivo Efficacy: Assessing the pharmacokinetic properties and in vivo antiviral activity of this compound in relevant animal models is essential to translate the in vitro findings.

-

Host Signaling Modulation: Direct experimental validation of the impact of this compound on host cell signaling pathways will provide a more complete understanding of its mechanism of action and potential immunomodulatory effects.

-

Resistance Profiling: Investigating the potential for viral resistance to this compound is crucial for long-term therapeutic viability.

References

An In-Depth Technical Guide to the Chemical Structure and Activity of CCF0058981

For Researchers, Scientists, and Drug Development Professionals

Abstract

CCF0058981, also known as CCF981, is a potent, non-covalent inhibitor of the SARS-CoV-2 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle. This document provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound. It includes a summary of its physicochemical characteristics, detailed experimental protocols for assessing its inhibitory and antiviral efficacy, and a description of its mechanism of action. This guide is intended to serve as a valuable resource for researchers engaged in the development of antiviral therapeutics for COVID-19 and other coronavirus-related diseases.

Chemical Identity and Properties

This compound is a synthetic organic molecule with the systematic IUPAC name 2-(benzotriazol-1-yl)-N-((3-chlorophenyl)methyl)-N-(4-(1H-imidazol-4-yl)phenyl)acetamide. Its chemical and physical properties are summarized in the table below.

| Property | Value |

| CAS Number | 2708934-53-4 |

| Molecular Formula | C24H19ClN6O |

| Molecular Weight | 442.90 g/mol |

| SMILES | O=C(N(C1=CC=C(C2=CNC=N2)C=C1)CC3=CC=CC(Cl)=C3)CN4N=NC5=CC=CC=C54 |

| Appearance | Light Brown to Brown Solid |

| Purity | ≥98% |

| Solubility | DMSO: 25 mg/mL (56.45 mM) with sonication and pH adjustment to 2 with HCl. |

| Storage | Store at -20°C for up to 3 years (powder). |

Biological Activity and Mechanism of Action

This compound is a potent inhibitor of the 3CLpro from both SARS-CoV-2 and SARS-CoV-1. The 3CL protease is essential for viral replication as it is responsible for cleaving the viral polyproteins into functional non-structural proteins. By non-covalently binding to the active site of 3CLpro, this compound blocks this proteolytic activity, thereby inhibiting viral replication.

In Vitro Inhibitory and Antiviral Activity

The biological activity of this compound has been characterized through various in vitro assays. The key quantitative data are summarized below.

| Assay | Virus/Enzyme | Metric | Value | Reference |

| 3CLpro Inhibition | SARS-CoV-2 (SC2) | IC50 | 68 nM | [1][2] |

| SARS-CoV-1 (SC1) | IC50 | 19 nM | [1][2] | |

| Antiviral Activity | SARS-CoV-2 | EC50 (CPE Inhibition) | 497 nM | [2] |

| SARS-CoV-2 | EC50 (Plaque Reduction) | 558 nM | [2] | |

| Cytotoxicity | - | CC50 (CPE Assay) | >50 μM | [2] |

-

IC50 (Half-maximal inhibitory concentration): The concentration of the inhibitor required to reduce the activity of the enzyme by 50%.

-

EC50 (Half-maximal effective concentration): The concentration of the drug that gives a half-maximal response.

-

CC50 (Half-maximal cytotoxic concentration): The concentration of the drug that causes the death of 50% of the cells.

Experimental Protocols

Synthesis of this compound

A detailed, step-by-step synthesis protocol for this compound is not publicly available in the searched literature. However, the synthesis of analogous benzotriazole derivatives often involves the coupling of a benzotriazole-containing carboxylic acid with a suitable amine.

SARS-CoV-2 3CLpro Inhibition Assay (FRET-based)

This protocol outlines a common method for measuring the inhibition of SARS-CoV-2 3CLpro using a Förster Resonance Energy Transfer (FRET) substrate.

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro

-

FRET-based substrate peptide with a fluorophore and a quencher

-

Assay buffer (e.g., 20 mM HEPES pH 7.3, 120 mM NaCl, 0.4 mM EDTA, 4 mM DTT)

-

This compound (or other test compounds) dissolved in DMSO

-

384-well assay plates

-

Plate reader capable of measuring fluorescence.

-

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. Add a small volume (e.g., 1 µL) of the diluted compound or DMSO (vehicle control) to the wells of the 384-well plate. c. Add the SARS-CoV-2 3CLpro solution to each well and incubate for a specified time (e.g., 15 minutes) at room temperature to allow for inhibitor binding. d. Initiate the enzymatic reaction by adding the FRET substrate to each well. e. Immediately begin monitoring the increase in fluorescence intensity over time using a plate reader (Excitation/Emission wavelengths will be specific to the FRET pair used). f. The rate of reaction is determined from the linear phase of the fluorescence curve. g. Calculate the percent inhibition for each concentration of this compound relative to the DMSO control. h. Determine the IC50 value by fitting the dose-response data to a suitable equation.

Antiviral Cytopathic Effect (CPE) Assay

This protocol describes a method to assess the antiviral activity of this compound by measuring the inhibition of virus-induced cell death (cytopathic effect).

-

Reagents and Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 virus stock

-

Cell culture medium (e.g., DMEM supplemented with FBS and antibiotics)

-

This compound (or other test compounds) dissolved in DMSO

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer.

-

-

Procedure: a. Seed Vero E6 cells in 96-well plates and incubate overnight to form a confluent monolayer. b. Prepare a serial dilution of this compound in cell culture medium. c. Remove the old medium from the cells and add the diluted compound to the wells. d. Infect the cells with SARS-CoV-2 at a predetermined multiplicity of infection (MOI). Include uninfected cells as a negative control and infected, untreated cells as a positive control. e. Incubate the plates for a period sufficient to observe significant CPE in the positive control wells (e.g., 48-72 hours). f. At the end of the incubation, add the cell viability reagent to each well according to the manufacturer's instructions. g. Measure the luminescence in each well using a luminometer. h. Calculate the percent cell viability for each concentration of this compound relative to the uninfected and infected controls. i. Determine the EC50 value by fitting the dose-response data to a suitable equation.

Visualizations

Signaling Pathway: SARS-CoV-2 Polyprotein Processing and Inhibition

The following diagram illustrates the critical role of 3CLpro in the SARS-CoV-2 replication cycle and the mechanism of inhibition by this compound.

Caption: SARS-CoV-2 replication pathway and inhibition by this compound.

Experimental Workflow: 3CLpro FRET-based Inhibition Assay

The following diagram outlines the key steps in the FRET-based assay to determine the inhibitory activity of this compound against 3CLpro.

Caption: Workflow for the 3CLpro FRET-based inhibition assay.

Experimental Workflow: Antiviral CPE Assay

The following diagram illustrates the workflow for determining the antiviral efficacy of this compound using a cytopathic effect assay.

Caption: Workflow for the antiviral cytopathic effect (CPE) assay.

References

An In-depth Technical Guide to the Inhibitory Activity of CCF0058981

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro inhibitory activities of CCF0058981, a noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro). The document details its IC50 and EC50 values, the experimental methodologies used for their determination, and the crucial role of 3CLpro in the viral life cycle.

Quantitative Inhibitory and Antiviral Activity

The inhibitory potency of this compound against viral proteases and its antiviral efficacy in cell-based assays are summarized below.

| Parameter | Target/Assay | Value (nM) |

| IC50 | SARS-CoV-2 3CLpro | 68[1] |

| SARS-CoV-1 3CLpro | 19[1] | |

| EC50 | Cytopathic Effect (CPE) Inhibition | 497[1] |

| Plaque Reduction Assay | 558[1] | |

| CC50 | CPE Antiviral Assay | >50,000 |

IC50 (Half-maximal inhibitory concentration): The concentration of a drug at which it inhibits 50% of the target enzyme's activity. EC50 (Half-maximal effective concentration): The concentration of a drug that gives half-maximal response. CC50 (Half-maximal cytotoxic concentration): The concentration of a substance that causes the death of 50% of viable cells.

Experimental Protocols

The following sections detail the methodologies employed to determine the IC50 and EC50 values of this compound.

IC50 Determination: FRET-Based Enzymatic Assay

The in vitro inhibitory activity of this compound against SARS-CoV-2 3CLpro is determined using a Fluorescence Resonance Energy Transfer (FRET)-based enzymatic assay.

Principle: This assay utilizes a synthetic peptide substrate that contains a fluorophore and a quencher at its ends. In its intact state, the quencher suppresses the fluorescence of the fluorophore. Upon cleavage by 3CLpro, the fluorophore is separated from the quencher, resulting in an increase in fluorescence intensity. The rate of this increase is proportional to the enzyme's activity.

Protocol:

-

Reagents and Materials:

-

Recombinant SARS-CoV-2 3CLpro enzyme.

-

FRET peptide substrate (e.g., Dabcyl-KTSAVLQ↓SGFRKME-Edans).

-

Assay buffer (e.g., 20 mM Tris-HCl pH 7.3, 100 mM NaCl, 1 mM EDTA, 1 mM DTT).

-

This compound (test compound).

-

DMSO (for compound dilution).

-

Microplate reader capable of fluorescence measurement.

-

-

Procedure: a. Prepare a serial dilution of this compound in DMSO. b. In a 96-well or 384-well plate, add the assay buffer. c. Add the diluted this compound to the respective wells. Include a positive control (enzyme and substrate without inhibitor) and a negative control (substrate only). d. Add the SARS-CoV-2 3CLpro enzyme to all wells except the negative control. e. Incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. f. Initiate the enzymatic reaction by adding the FRET peptide substrate to all wells. g. Immediately measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 340 nm excitation and 490 nm emission for Edans) over a set period. h. Calculate the initial reaction velocity for each concentration of the inhibitor. i. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

EC50 Determination: Cell-Based Antiviral Assays

The antiviral efficacy of this compound is assessed using cytopathic effect (CPE) inhibition and plaque reduction assays in a suitable cell line, such as Vero E6 cells.

Principle: SARS-CoV-2 infection causes visible damage to host cells, known as the cytopathic effect, which ultimately leads to cell death. This assay measures the ability of a compound to protect cells from virus-induced CPE.

Protocol:

-

Cell Culture and Virus Infection: a. Seed Vero E6 cells in a 96-well plate and incubate until a confluent monolayer is formed. b. Prepare serial dilutions of this compound in cell culture medium. c. Remove the growth medium from the cells and add the compound dilutions. d. Infect the cells with a known titer of SARS-CoV-2. Include a virus control (cells and virus without compound) and a cell control (cells only). e. Incubate the plate at 37°C in a 5% CO2 incubator for a period sufficient to observe significant CPE in the virus control wells (e.g., 72 hours).

-

Quantification of CPE: a. After incubation, visually assess the CPE in each well using a microscope. b. Quantify cell viability using a suitable method, such as the MTT or CellTiter-Glo assay, which measures metabolic activity or ATP content, respectively. c. Calculate the percentage of CPE inhibition for each compound concentration relative to the virus and cell controls. d. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Principle: This assay quantifies the reduction in the formation of viral plaques (localized areas of cell death) in the presence of an antiviral compound.

Protocol:

-

Plaque Assay: a. Seed Vero E6 cells in 6-well or 12-well plates and grow to confluency. b. Prepare serial dilutions of this compound. c. In separate tubes, pre-incubate a fixed amount of SARS-CoV-2 with each compound dilution for a specific time (e.g., 1 hour at 37°C). d. Remove the growth medium from the cell monolayers and inoculate with the virus-compound mixtures. e. After an adsorption period (e.g., 1 hour), remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agar or methylcellulose) to restrict virus spread to adjacent cells. f. Incubate the plates at 37°C in a 5% CO2 incubator until plaques are visible (e.g., 3-5 days).

-

Plaque Visualization and Counting: a. Fix the cells with a suitable fixative (e.g., 4% formaldehyde). b. Stain the cells with a dye such as crystal violet, which stains viable cells, leaving the plaques unstained. c. Count the number of plaques in each well. d. Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. e. Plot the percentage of plaque reduction against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 value.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the SARS-CoV-2 3CLpro cleavage pathway and the general workflow for determining the inhibitory activity of compounds like this compound.

Caption: SARS-CoV-2 3CLpro Cleavage Pathway and Inhibition.

Caption: Workflow for IC50 and EC50 Determination.

References

Methodological & Application

Application Notes and Protocols for CCF0058981 in Cell-Based Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the viral life cycle, as it is responsible for cleaving the viral polyproteins into functional non-structural proteins essential for viral replication.[3][4][5] By inhibiting 3CLpro, this compound effectively blocks viral replication, making it a valuable tool for COVID-19 research and a potential therapeutic candidate.

These application notes provide detailed protocols for utilizing this compound in various cell-based assays to evaluate its antiviral efficacy. The protocols are intended for researchers, scientists, and drug development professionals familiar with standard cell culture and virological techniques.

Mechanism of Action

This compound acts as a competitive inhibitor of the SARS-CoV-2 3CLpro. The 3CLpro is a cysteine protease that processes the viral polyproteins pp1a and pp1ab at 11 distinct cleavage sites. This proteolytic activity is a prerequisite for the assembly of the viral replication and transcription complex. This compound binds to the active site of the 3CLpro, preventing it from cleaving its natural substrates. This disruption of the viral replication machinery ultimately leads to the inhibition of virus production.

Caption: SARS-CoV-2 replication pathway and the inhibitory action of this compound.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for this compound, providing a quick reference for its potency and selectivity.

| Parameter | Value | Description |

| IC50 (SARS-CoV-2 3CLpro) | 68 nM | The half-maximal inhibitory concentration against the isolated SARS-CoV-2 3CLpro enzyme.[1] |

| IC50 (SARS-CoV-1 3CLpro) | 19 nM | The half-maximal inhibitory concentration against the isolated SARS-CoV-1 3CLpro enzyme.[1] |

| EC50 (Cytopathic Effect Inhibition) | 497 nM (0.497 µM) | The half-maximal effective concentration for inhibiting the virus-induced cytopathic effect in cells.[1][6] |

| EC50 (Plaque Reduction) | 558 nM (0.558 µM) | The half-maximal effective concentration for reducing the formation of viral plaques in cell culture.[1][6] |

| CC50 (Cytotoxicity) | >50 µM | The half-maximal cytotoxic concentration, indicating low toxicity to host cells.[1] |

Experimental Protocols

Herein are detailed protocols for three common cell-based assays to assess the antiviral activity of this compound.

Cytopathic Effect (CPE) Inhibition Assay

This assay measures the ability of a compound to protect cells from the virus-induced cell death, or cytopathic effect.

Materials:

-

Vero E6 cells (or other susceptible cell line)

-

SARS-CoV-2 (e.g., USA-WA1/2020 strain)

-

Dulbecco's Modified Eagle Medium (DMEM) with 2% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well clear-bottom black plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or similar)

-

Biosafety Level 3 (BSL-3) facility and procedures

Protocol:

-

Cell Seeding: Seed Vero E6 cells in a 96-well plate at a density of 5,000 - 10,000 cells per well in 100 µL of DMEM with 2% FBS. Incubate overnight at 37°C with 5% CO2 to allow for cell attachment.

-

Compound Preparation: Prepare serial dilutions of this compound in DMEM. The final concentrations should typically range from 0.01 µM to 100 µM. Include a vehicle control (DMSO) and a no-virus control.

-

Infection: In a BSL-3 facility, infect the cells with SARS-CoV-2 at a multiplicity of infection (MOI) of 0.01.

-

Treatment: Immediately after infection, add 100 µL of the prepared this compound dilutions to the respective wells.

-

Incubation: Incubate the plates for 72 hours at 37°C with 5% CO2.

-

Viability Measurement: After incubation, measure cell viability using the CellTiter-Glo® assay according to the manufacturer's instructions. Luminescence is proportional to the number of viable cells.

-

Data Analysis:

-

Normalize the data to the no-virus control (100% viability) and the virus-only control (0% viability).

-

Plot the percentage of CPE inhibition against the log concentration of this compound.

-

Calculate the EC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. normalized response -- Variable slope).

-

Plaque Reduction Neutralization Test (PRNT)

This assay quantifies the reduction in the number of viral plaques in the presence of the inhibitor.

Materials:

-

Vero E6 cells

-

SARS-CoV-2

-

DMEM with 2% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

Overlay medium (e.g., DMEM with 1% methylcellulose or agarose)

-

Crystal violet staining solution (0.1% crystal violet in 20% ethanol)

-

6-well or 12-well plates

-

BSL-3 facility and procedures

Protocol:

-

Cell Seeding: Seed Vero E6 cells in 6-well plates at a density that will form a confluent monolayer after 24-48 hours.

-

Compound and Virus Preparation: Prepare serial dilutions of this compound. Mix each dilution with an equal volume of SARS-CoV-2 suspension containing a known number of plaque-forming units (PFU) (e.g., 100 PFU). Incubate the mixture for 1 hour at 37°C.

-

Infection: Remove the culture medium from the confluent cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, gently rocking the plates every 15 minutes.

-

Overlay: After incubation, remove the inoculum and overlay the cells with 2 mL of the overlay medium.

-

Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO2 until visible plaques are formed.

-

Staining: Fix the cells with 10% formalin for at least 1 hour. Remove the overlay and stain the cells with crystal violet solution for 15-30 minutes. Gently wash the plates with water and allow them to dry.

-

Plaque Counting: Count the number of plaques in each well.

-

Data Analysis:

-

Calculate the percentage of plaque reduction for each concentration compared to the virus-only control.

-

Plot the percentage of plaque reduction against the log concentration of this compound.

-

Determine the EC50 value using non-linear regression.

-

3CLpro Inhibitor High-Throughput Screening (HTS) Assay

This is a target-specific assay to identify and characterize inhibitors of the 3CLpro in a cellular context, often using a reporter system. A split-GFP complementation assay is a common example.[1][6][7]

Materials:

-

HEK293T cells

-

Expression plasmids: one encoding a substrate with a 3CLpro cleavage site flanked by two parts of a split-GFP, and another encoding the SARS-CoV-2 3CLpro.

-

Transfection reagent (e.g., Lipofectamine)

-

DMEM with 10% FBS and 1% Penicillin-Streptomycin

-

This compound stock solution (in DMSO)

-

96-well or 384-well plates

-

Fluorescence plate reader

Protocol:

-

Cell Seeding: Seed HEK293T cells in plates to reach 70-80% confluency on the day of transfection.

-

Transfection: Co-transfect the cells with the split-GFP substrate plasmid and the 3CLpro plasmid using a suitable transfection reagent.

-

Treatment: After 24 hours, treat the cells with serial dilutions of this compound.

-

Incubation: Incubate for 24-48 hours at 37°C with 5% CO2.

-

Fluorescence Measurement: Measure the GFP fluorescence using a plate reader. In the absence of an inhibitor, 3CLpro cleaves the substrate, preventing the two halves of GFP from complementing and fluorescing. In the presence of an inhibitor like this compound, cleavage is blocked, GFP reassembles, and fluorescence is restored.

-

Data Analysis:

-

Normalize the fluorescence signal to a positive control (e.g., a known 3CLpro inhibitor) and a negative control (vehicle).

-

Plot the fluorescence intensity against the log concentration of this compound.

-

Calculate the EC50 value.

-

Experimental Workflow

The following diagram illustrates a typical workflow for screening and validating antiviral compounds like this compound.

Caption: A generalized workflow for the screening and validation of antiviral compounds.

References

- 1. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. ncbi.nlm.nih.gov [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. pubcompare.ai [pubcompare.ai]

- 6. Cell-Based High-Throughput Screening Protocol for Discovering Antiviral Inhibitors Against SARS-COV-2 Main Protease (3CLpro) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for CCF0058981 in a Cytopathic Effect (CPE) Inhibition Assay

These application notes provide a detailed protocol for determining the antiviral activity of CCF0058981, a noncovalent inhibitor of the SARS-CoV-2 3CL protease, using a cytopathic effect (CPE) inhibition assay. This document is intended for researchers, scientists, and drug development professionals working on antiviral therapies.

Introduction

This compound is a potent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] Inhibition of this protease is a key strategy for the development of antiviral drugs against COVID-19. The cytopathic effect (CPE) inhibition assay is a widely used method to assess the in vitro efficacy of antiviral compounds.[3] This assay measures the ability of a compound to protect host cells from the destructive effects of viral infection.

Principle of the Assay

In a CPE assay, a monolayer of susceptible host cells is infected with a virus, in this case, SARS-CoV-2. The viral replication leads to observable damage to the cells, known as the cytopathic effect, which ultimately results in cell death.[4] Antiviral compounds that inhibit viral replication will protect the cells from CPE. The extent of this protection is typically quantified by measuring cell viability at the end of the assay. This allows for the determination of the half-maximal effective concentration (EC50), which is the concentration of the compound that inhibits 50% of the viral CPE.

Quantitative Data for this compound

The following table summarizes the known in vitro activity of this compound.

| Parameter | Value | Description |

| EC50 (CPE) | 497 nM | The concentration of this compound that results in a 50% reduction in the cytopathic effect induced by SARS-CoV-2.[1] |

| EC50 (Plaque Reduction) | 558 nM | The concentration of this compound required to reduce the number of viral plaques by 50%.[1][2] |

| CC50 | >50 µM | The concentration of this compound that causes a 50% reduction in the viability of uninfected cells, indicating its cytotoxic potential.[1] |

| IC50 (SARS-CoV-2 3CLpro) | 68 nM | The concentration of this compound that inhibits the enzymatic activity of the SARS-CoV-2 3CL protease by 50%.[1] |

| IC50 (SARS-CoV-1 3CLpro) | 19 nM | The concentration of this compound that inhibits the enzymatic activity of the SARS-CoV-1 3CL protease by 50%.[1] |

Experimental Protocol: Cytopathic Effect (CPE) Inhibition Assay

This protocol is adapted from established methods for assessing antiviral activity against SARS-CoV-2.

Materials and Reagents

-

Vero E6 cells (ATCC CCL-81 or equivalent)

-

Dulbecco's Modified Eagle's Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Trypsin-EDTA solution

-

SARS-CoV-2 viral stock (e.g., USA-WA1/2020 strain)

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

96-well clear-bottom, black-walled tissue culture plates

-

CellTiter-Glo® Luminescent Cell Viability Assay kit (or equivalent)

-

Phosphate-buffered saline (PBS)

-

Biosafety cabinet (BSL-3)

-

Humidified incubator (37°C, 5% CO2)

-

Luminometer

Experimental Workflow Diagram

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The SARS‐CoV‐2 main protease (Mpro): Structure, function, and emerging therapies for COVID‐19 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SARS-CoV-2 cytopathic effect (CPE) - SARS-CoV-2 Assays - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Measure viral-induced cytopathic effects with a quantitative luminescence assay [moleculardevices.com]

Application Notes and Protocols for In Vivo Studies of CCF0058981

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF0058981 is a potent, noncovalent inhibitor of the Severe Acute Respiratory Syndrome Coronavirus 2 (SARS-CoV-2) 3C-like protease (3CLpro), a critical enzyme in the viral replication cycle.[1][2] As a key target for antiviral drug development, understanding the in vivo characteristics of 3CLpro inhibitors like this compound is crucial for their progression as potential therapeutic agents. These application notes provide detailed information on the formulation of this compound for in vivo studies, its mechanism of action, and representative protocols for preclinical evaluation in animal models.

Physicochemical and In Vitro Efficacy Data

A summary of the key in vitro data for this compound is presented in the table below. This information is essential for designing and interpreting in vivo experiments.

| Parameter | Value | Reference |

| Target | SARS-CoV-2 3CLpro (SC2) | [1][2] |

| IC50 (SC2) | 68 nM | [1][2] |

| IC50 (SARS-CoV-1 3CLpro) | 19 nM | [1][2] |

| EC50 (Cytopathic Effect Inhibition) | 497 nM | [1][2] |

| EC50 (Plaque Reduction) | 558 nM | [1][2] |

| CC50 (Cytotoxicity) | >50 µM | [1][2] |

| Human Liver Microsome T1/2 | 21.1 min | [1] |

| Human Liver Microsome CLint | 141 mL/min/kg | [1] |

Mechanism of Action: Inhibition of Viral Polyprotein Processing

This compound functions by noncovalently binding to the active site of the SARS-CoV-2 3CLpro. This protease is responsible for cleaving the viral polyproteins pp1a and pp1ab into functional non-structural proteins (nsps) that are essential for viral replication and transcription. By inhibiting 3CLpro, this compound effectively halts the viral life cycle.

Caption: SARS-CoV-2 3CLpro Inhibition by this compound.

Formulation for In Vivo Administration

Proper formulation is critical for achieving adequate exposure and efficacy in animal models. This compound can be prepared as a suspension for oral (PO) or intraperitoneal (IP) administration. Two recommended protocols are provided below.

Note: It is recommended to prepare the working solution fresh on the day of use. If precipitation occurs, gentle heating and/or sonication can be used to aid dissolution.

Formulation Protocols

| Protocol | Vehicle Composition | Final Concentration | Administration Route |

| 1 | 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | 2.5 mg/mL | Oral (PO) or Intraperitoneal (IP) |

| 2 | 10% DMSO, 90% (20% SBE-β-CD in Saline) | 2.5 mg/mL | Oral (PO) or Intraperitoneal (IP) |

Detailed Formulation Procedures

Protocol 1: PEG300-based Formulation

This protocol yields a 2.5 mg/mL suspended solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Polyethylene glycol 300 (PEG300)

-

Tween-80

-

Saline (0.9% NaCl)

Procedure (for 1 mL of formulation):

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 400 µL of PEG300.

-

Add 100 µL of the 25 mg/mL this compound stock solution to the PEG300 and mix thoroughly.

-

Add 50 µL of Tween-80 and mix until uniform.

-

Add 450 µL of saline to bring the final volume to 1 mL.

-

Vortex the solution thoroughly. Use ultrasonic treatment if a suspended solution is required.[1]

Protocol 2: SBE-β-CD-based Formulation

This protocol also yields a 2.5 mg/mL suspended solution.

Materials:

-

This compound

-

Dimethyl sulfoxide (DMSO)

-

Captisol® (Sulfobutylether-β-cyclodextrin, SBE-β-CD)

-

Saline (0.9% NaCl)

Procedure (for 1 mL of formulation):

-

Prepare a 20% (w/v) solution of SBE-β-CD in saline.

-

Prepare a 25 mg/mL stock solution of this compound in DMSO.

-

In a sterile tube, add 900 µL of the 20% SBE-β-CD solution.

-

Add 100 µL of the 25 mg/mL this compound stock solution to the SBE-β-CD solution.

-

Mix thoroughly. Use ultrasonic treatment if a suspended solution is required.[1]

Representative In Vivo Efficacy Study Protocol (General)

Disclaimer: The following protocol is a representative example based on in vivo studies of other SARS-CoV-2 3CLpro inhibitors and has not been specifically validated for this compound. Researchers should optimize dosing, timing, and endpoints based on the specific characteristic of this compound and the animal model used.

Experimental Workflow

Caption: General workflow for an in vivo efficacy study.

Study Design

-

Animal Model: K18-hACE2 transgenic mice (susceptible to SARS-CoV-2 infection).

-

Virus: SARS-CoV-2 isolate (e.g., USA-WA1/2020).

-

Groups:

-

Group 1: Vehicle control (formulation vehicle only).

-

Group 2: this compound treatment.

-

-

Sample Size: n = 8-10 mice per group.

Experimental Procedure

-

Acclimatization: Acclimate K18-hACE2 mice for at least 7 days under appropriate biosafety level 3 (BSL-3) conditions.

-

Baseline: Record the body weight of each mouse before infection.

-

Infection: Anesthetize mice and intranasally inoculate with a sublethal dose of SARS-CoV-2 (e.g., 10^3 - 10^4 PFU in 50 µL of sterile PBS).

-

Treatment:

-

Begin treatment at a specified time point post-infection (e.g., 4 or 12 hours).

-

Administer this compound (e.g., 50-100 mg/kg, dose to be determined) or vehicle control via intraperitoneal (IP) or oral (PO) gavage.

-

Administer treatment once or twice daily for a specified duration (e.g., 5-7 days).

-

-

Monitoring:

-

Monitor mice daily for changes in body weight and clinical signs of disease (e.g., ruffled fur, hunched posture, reduced activity).

-

Euthanize mice that lose more than 20-25% of their initial body weight or show signs of severe distress.

-

-

Endpoint Analysis (e.g., Day 5 post-infection):

-

Euthanize all remaining mice.

-

Collect lungs and other relevant tissues (e.g., nasal turbinates, brain).

-

Process tissues for:

-

Viral Titer: Plaque assay or RT-qPCR to determine viral load.

-

Histopathology: H&E staining to assess lung injury and inflammation.

-

Cytokine/Chemokine Analysis: Multiplex immunoassay to measure inflammatory markers in lung homogenates.

-

-

Pharmacokinetic (PK) Study Protocol (General)

A preliminary PK study is recommended to determine the dosing regimen for efficacy studies.

Study Design

-

Animal Model: CD-1 or C57BL/6 mice.

-

Administration:

-

Intravenous (IV) bolus (e.g., 1-2 mg/kg) for bioavailability assessment.

-

Intraperitoneal (IP) or oral (PO) administration (e.g., 10-50 mg/kg) using the in vivo formulation.

-

-

Sampling: Collect blood samples at various time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours) post-administration.

-

Analysis: Analyze plasma concentrations of this compound using a validated LC-MS/MS method.

-

Parameters to Determine: Cmax, Tmax, AUC, half-life (t1/2), and oral bioavailability (%F).

Conclusion

This compound is a promising noncovalent inhibitor of SARS-CoV-2 3CLpro. The provided formulation protocols and representative in vivo study designs offer a framework for the preclinical evaluation of this compound. It is imperative that researchers adapt and optimize these general protocols to suit their specific experimental needs and to thoroughly characterize the in vivo efficacy and pharmacokinetic profile of this compound.

References

Preparing CCF0058981 Stock Solutions in DMSO: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Introduction

CCF0058981 is a potent, noncovalent inhibitor of the SARS-CoV-2 3CL protease (3CLpro), also known as the main protease (Mpro).[1][2] This enzyme is critical for the replication of the SARS-CoV-2 virus, making it a key target for antiviral drug development.[3][4] this compound has demonstrated significant antiviral efficacy, inhibiting SARS-CoV-2 3CLpro with a half-maximal inhibitory concentration (IC50) of 68 nM and SARS-CoV-1 3CLpro with an IC50 of 19 nM.[1] In cell-based assays, it has shown inhibition of the cytopathic effect (CPE) with a half-maximal effective concentration (EC50) of 497 nM and plaque reduction with an EC50 of 558 nM.[1] Proper preparation of stock solutions is the first and a critical step in ensuring the accuracy and reproducibility of in vitro and in vivo studies involving this compound. Dimethyl sulfoxide (DMSO) is a common solvent for dissolving compounds like this compound for research purposes. This document provides a detailed protocol for the preparation, storage, and handling of this compound stock solutions using DMSO.

Quantitative Data Summary

For ease of reference, the key quantitative data for this compound and its stock solution in DMSO are summarized in the table below.

| Parameter | Value | Reference |

| This compound Properties | ||

| Molecular Formula | C24H19ClN6O | [5] |

| Molecular Weight | 442.90 g/mol | [5] |

| Solubility in DMSO | ||

| Maximum Concentration | 25 mg/mL (56.45 mM) | [1] |

| Stock Solution Storage | ||

| Storage Temperature (Long-term) | -80°C | [1] |

| Storage Duration (Long-term) | Up to 6 months | [1] |

| Storage Temperature (Short-term) | -20°C | [1] |

| Storage Duration (Short-term) | Up to 1 month | [1] |

Experimental Protocols

Materials

-

This compound powder

-

Anhydrous or newly opened Dimethyl sulfoxide (DMSO)

-

Sterile microcentrifuge tubes or vials

-

Calibrated analytical balance

-

Vortex mixer

-

Ultrasonic bath (optional, but recommended)

-

Pipettes and sterile filter tips

-

Personal Protective Equipment (PPE): safety goggles, lab coat, and chemical-resistant gloves

Safety Precautions

DMSO Handling: DMSO is a powerful solvent that can be readily absorbed through the skin.[6] It can carry dissolved substances with it, potentially increasing the risk of exposure to hazardous compounds.[7] Always handle DMSO in a well-ventilated area, preferably a chemical fume hood.[8] Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[8] In case of contact with skin or eyes, flush immediately with copious amounts of water.[6]

This compound Handling: The toxicological properties of this compound have not been fully characterized. It is prudent to handle the compound as a potentially hazardous substance. Avoid inhalation of the powder and direct contact with skin and eyes.

Protocol for Preparing a 25 mg/mL (56.45 mM) Stock Solution

This protocol describes the preparation of a high-concentration stock solution of this compound in DMSO.

-

Preparation: Before starting, ensure all equipment is clean and sterile. Bring the this compound powder and DMSO to room temperature.

-

Weighing: Tare a sterile microcentrifuge tube on a calibrated analytical balance. Carefully weigh the desired amount of this compound powder into the tube. For example, to prepare 1 mL of a 25 mg/mL solution, weigh 25 mg of the compound.

-

Solvent Addition: Add the appropriate volume of DMSO to the tube containing the this compound powder. For a 25 mg/mL solution, add 1 mL of DMSO for every 25 mg of compound.

-

Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to facilitate dissolution.

-

Sonication (if necessary): If the compound does not fully dissolve with vortexing, place the tube in an ultrasonic bath.[1] Sonicate for 5-10 minutes, or until the solution is clear. Gentle heating may also aid dissolution, but care should be taken to avoid degradation of the compound.

-

pH Adjustment (if necessary): For optimal solubility, the pH of the DMSO stock solution can be adjusted to 2 with HCl.[1] However, this step may not be necessary for all applications and should be considered based on experimental requirements.

-

Aliquoting and Storage: Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes. This will help to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.[1] Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]

Preparation of Working Solutions